1H-Phenalen-1-one, hydrazone 1H-Phenalen-1-one, hydrazone
Brand Name: Vulcanchem
CAS No.: 6968-74-7
VCID: VC16056550
InChI: InChI=1S/C13H10N2/c14-15-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H,14H2/b15-12-
SMILES:
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol

1H-Phenalen-1-one, hydrazone

CAS No.: 6968-74-7

Cat. No.: VC16056550

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Phenalen-1-one, hydrazone - 6968-74-7

Specification

CAS No. 6968-74-7
Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
IUPAC Name (Z)-phenalen-1-ylidenehydrazine
Standard InChI InChI=1S/C13H10N2/c14-15-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H,14H2/b15-12-
Standard InChI Key HPLDEWYDQJJTIC-QINSGFPZSA-N
Isomeric SMILES C1=CC2=C3C(=C1)C=C/C(=N/N)/C3=CC=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC(=NN)C3=CC=C2

Introduction

Structural and Molecular Characteristics

The parent compound, 1H-phenalen-1-one, features a polycyclic aromatic framework with a ketone group at the 1-position. Its molecular formula is C₁₃H₈O, with a molecular weight of 180.2020 g/mol . The hydrazone derivative retains this core structure but introduces a hydrazone group, altering its electronic and steric properties. Key structural identifiers include:

PropertyValueSource
CAS Registry Number6968-74-7
IUPAC Name(Z)-Phenalen-1-ylidenehydrazine
Molecular FormulaC₁₃H₁₀N₂
SynonymsPerinaphthenone hydrazone

The planar aromatic system of 1H-phenalen-1-one contributes to its UV-Vis absorption properties, which are modified upon hydrazone formation. Infrared (IR) spectral data for the parent compound indicates a strong carbonyl stretch at ~1,670 cm⁻¹, which shifts upon hydrazone formation due to conjugation with the N–NH₂ group .

Synthesis and Reaction Pathways

The synthesis of 1H-phenalen-1-one, hydrazone typically involves a nucleophilic addition-elimination reaction between 1H-phenalen-1-one and hydrazine hydrate. A generalized reaction scheme is:

C13H8O+N2H4C13H10N2+H2O\text{C}_{13}\text{H}_8\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}_{13}\text{H}_{10}\text{N}_2 + \text{H}_2\text{O}

Optimization parameters such as solvent polarity, temperature, and stoichiometry influence reaction efficiency. Industrial-scale synthesis likely employs aprotic solvents (e.g., ethanol or DMF) under reflux conditions .

Physicochemical Properties

Hydrazones are known for their thermal stability and reversible hydrolysis under acidic conditions. Key properties of 1H-phenalen-1-one, hydrazone include:

  • Thermal Behavior: Decomposition occurs above 250°C, consistent with aromatic hydrazones.

  • Solubility: Limited solubility in polar solvents (e.g., water) but soluble in DMSO and dichloromethane.

  • Photostability: Resistance to UV degradation due to extended π-conjugation .

GHS HazardPrecautionary Measures
Not classifiedUse personal protective equipment (PPE)
Avoid inhalation and skin contact

Research Gaps and Future Directions

Publicly accessible studies on 1H-phenalen-1-one, hydrazone are sparse, with most data confined to structural elucidation. Potential research avenues include:

  • Photodynamic Applications: Building on the parent compound’s singlet oxygen generation .

  • Biological Activity: Screening for antimicrobial or anticancer properties.

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